molecular formula C18H31P B1610132 (2,4,6-Tri-tert-butylphenyl)phosphine CAS No. 83115-12-2

(2,4,6-Tri-tert-butylphenyl)phosphine

Cat. No.: B1610132
CAS No.: 83115-12-2
M. Wt: 278.4 g/mol
InChI Key: KKBLXTRANCKMAQ-UHFFFAOYSA-N
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Description

(2,4,6-Tri-tert-butylphenyl)phosphine is an organophosphorus compound with the molecular formula C18H31P. It is a white crystalline solid that is soluble in common organic solvents. This compound is known for its strong electron-donating properties and is often used as a ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphine typically involves the reaction of 2,4,6-tri-tert-butylphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents . The general reaction scheme is as follows:

2,4,6-Tri-tert-butylphenylmagnesium bromide+Phosphorus trichlorideThis compound+By-products\text{2,4,6-Tri-tert-butylphenylmagnesium bromide} + \text{Phosphorus trichloride} \rightarrow \text{this compound} + \text{By-products} 2,4,6-Tri-tert-butylphenylmagnesium bromide+Phosphorus trichloride→this compound+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of Grignard reagents and chlorophosphines is common in these methods .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Tri-tert-butylphenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogenating agents, Grignard reagents, and electrophiles. The reactions are typically carried out under inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .

Scientific Research Applications

(2,4,6-Tri-tert-butylphenyl)phosphine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,4,6-Tri-tert-butylphenyl)phosphine involves its strong electron-donating properties. It can donate electrons to various molecular targets, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in many chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,6-Tri-tert-butylphenyl)phosphine is unique due to its strong electron-donating properties and its ability to stabilize various reactive intermediates. This makes it particularly useful in catalysis and other chemical applications .

Properties

IUPAC Name

(2,4,6-tritert-butylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31P/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBLXTRANCKMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449799
Record name (2,4,6-Tri-tert-butylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83115-12-2
Record name (2,4,6-Tri-tert-butylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83115-12-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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